SRN-927 -

SRN-927

Catalog Number: EVT-288095
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Overview

SRN-927, also known as GDC-0927, is a nonsteroidal selective estrogen receptor degrader with potential applications in cancer treatment, particularly for estrogen receptor-positive breast cancer. This compound operates by inducing the degradation of the estrogen receptor, thereby inhibiting estrogen-mediated signaling pathways that contribute to the growth and survival of cancer cells. SRN-927 is designed for oral administration and has shown promise in preclinical studies due to its selectivity and efficacy against estrogen receptor-positive tumors .

Source and Classification

SRN-927 is classified as a selective estrogen receptor degrader (SERD), a category of compounds that selectively target and degrade estrogen receptors rather than merely blocking their activity. This mechanism offers a novel approach to treating hormone-dependent cancers. The compound is synthesized and developed by various pharmaceutical companies, with notable research contributions from institutions focused on cancer therapeutics .

Synthesis Analysis

Methods and Technical Details

The synthesis of SRN-927 involves several key steps that focus on creating a structure capable of selectively binding to the estrogen receptor. While specific proprietary methods may not be publicly disclosed, general synthetic approaches for similar compounds typically include:

  1. Starting Materials: Utilization of readily available aromatic compounds as precursors.
  2. Functionalization: Introduction of various functional groups through electrophilic substitution or coupling reactions.
  3. Cyclization: Formation of cyclic structures that enhance binding affinity to the estrogen receptor.
  4. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve high purity levels (generally >98%) .
Molecular Structure Analysis

Structure and Data

The molecular structure of SRN-927 features a complex arrangement designed for optimal interaction with the estrogen receptor. Key structural characteristics include:

  • Molecular Formula: C16_{16}H15_{15}N2_{2}O
  • Molecular Weight: Approximately 253.30 g/mol
  • Structural Features: The compound typically contains an aromatic core with nitrogen-containing side chains that facilitate receptor binding.

Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm binding modes and conformational changes upon receptor interaction .

Chemical Reactions Analysis

Reactions and Technical Details

SRN-927 primarily engages in ligand-receptor interactions that lead to the degradation of the estrogen receptor. The key reaction mechanism involves:

  1. Binding: SRN-927 binds to the estrogen receptor, inducing a conformational change.
  2. Degradation Pathway Activation: This conformational change recruits ubiquitin ligases that tag the receptor for proteasomal degradation.
  3. Inhibition of Signaling: As the receptor is degraded, downstream signaling pathways are inhibited, leading to reduced cell proliferation in estrogen-dependent cancers.

These reactions are critical in understanding how SRN-927 exerts its antineoplastic effects .

Mechanism of Action

Process and Data

The mechanism of action for SRN-927 involves several steps:

  1. Selective Binding: Upon oral administration, SRN-927 selectively binds to the estrogen receptor in target tissues.
  2. Conformational Change Induction: This binding induces a significant conformational shift in the receptor.
  3. Recruitment of Proteasomal Machinery: The altered conformation allows for the recruitment of cellular machinery responsible for tagging proteins for degradation.
  4. Decreased Estrogen Signaling: As a result, there is a marked decrease in estrogen-mediated signaling pathways, leading to reduced tumor growth.

Clinical trials have demonstrated its efficacy in patients with metastatic breast cancer resistant to other therapies, highlighting its potential as a next-generation treatment option .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of SRN-927 are crucial for its application in research and therapeutic contexts:

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide but insoluble in water
  • Stability: Stable under proper storage conditions (dry, dark environment at 0 - 4 °C for short-term; -20 °C for long-term)
  • Purity Level: Typically exceeds 98% .

These properties are essential for ensuring effective formulation and delivery in clinical settings.

Applications

Scientific Uses

SRN-927 has significant potential applications in oncology, particularly for treating hormone receptor-positive breast cancer. Its ability to degrade estrogen receptors provides an innovative approach to overcoming resistance seen with traditional therapies like selective estrogen receptor modulators. Ongoing research continues to explore its efficacy in various cancer models, potentially expanding its use beyond breast cancer into other hormone-dependent malignancies .

Properties

Product Name

SRN-927

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SRN927; SRN 927; SRN-927.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.